tert-Butoxytrimethylsilane
Overview
Description
tert-Butoxytrimethylsilane: is a colorless liquid with the chemical formula C7H18OSi . It is known for its low vaporization pressure and good solubility in water and most organic solvents. This compound exhibits high thermal and chemical stability, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Tert-Butoxytrimethylsilane is primarily used as a silicon reagent in organic synthesis . It is used to introduce silyl groups into organic compounds . The primary targets of this compound are therefore the reactive sites in organic molecules where silyl groups can be introduced.
Mode of Action
This compound interacts with its targets by undergoing a reaction with the organic compound, resulting in the introduction of a silyl group . This silyl group can then participate in further reactions, altering the properties of the original compound.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific organic compound it is reacting with. In general, the introduction of a silyl group can affect the reactivity, stability, and other properties of the organic compound .
Pharmacokinetics
It’s important to note that this compound is highly volatile, with a boiling point of 104°c . This could potentially affect its handling and storage, as well as its behavior in reaction mixtures.
Result of Action
The introduction of a silyl group into an organic compound can have various effects, depending on the nature of the compound. For example, it can improve the compatibility of polymers with inorganic particles, enhancing the mechanical properties and heat resistance of the material . It can also be used as a surface treatment agent, forming a protective coating on the surfaces of metals, glass, ceramics, and other materials, providing rust prevention, antioxidation, and waterproofing effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it reacts slowly with moisture/water , which means that reactions involving this compound should be carried out under dry conditions to prevent unwanted side reactions. Additionally, due to its flammability and volatility, it should be handled and stored away from heat sources and in well-ventilated areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butoxytrimethylsilane is commonly synthesized by reacting trimethylchlorosilane with tert-butanol. The reaction involves dehydrogenation under appropriate conditions to yield the desired product . Another method involves the reaction of hexamethyldisilane with tert-butanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same reaction pathways as in laboratory settings but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butoxytrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of tert-butanol and trimethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using a halide nucleophile would yield a halogenated silane.
Hydrolysis: The primary products are tert-butanol and trimethylsilanol.
Scientific Research Applications
tert-Butoxytrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silicon reagent in organic synthesis to introduce silicon groups into organic molecules.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable silicon-based compounds.
Industry: this compound is used as a silicon coupling agent to improve the compatibility of polymers and inorganic particles, enhancing the mechanical properties and heat resistance of materials.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Similar in that it is used to introduce silicon groups into organic molecules, but it is more reactive and less stable than tert-Butoxytrimethylsilane.
Trimethylsilanol: A hydrolysis product of this compound, it is less commonly used as a reagent but shares similar properties.
Hexamethyldisilane: Another silicon-based compound used in organic synthesis, but with different reactivity and applications
Uniqueness: this compound is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications in organic synthesis, material science, and industrial processes .
Properties
IUPAC Name |
trimethyl-[(2-methylpropan-2-yl)oxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGBYCKAOEPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339198 | |
Record name | tert-Butoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-24-7 | |
Record name | tert-Butoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butoxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is tert-butoxytrimethylsilane synthesized in the context of the research?
A1: The research demonstrates the formation of this compound through a trapping reaction. Trimethylsilyl radicals, generated photolytically, undergo disproportionation in the presence of excess tert-butyl alcohol. This process leads to the formation of 2-methyl-2-silapropene (Me2Si=CH2), a reactive sila olefin. The sila olefin is then trapped by deuterated tert-butyl alcohol (Me3COD), yielding the monodeuterated this compound (Me3COSiMe2CH2D) [].
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